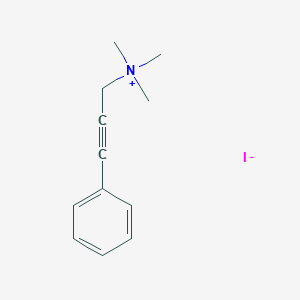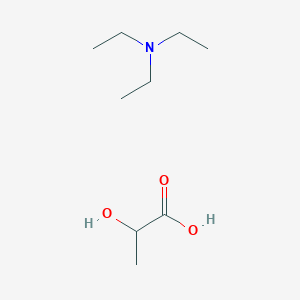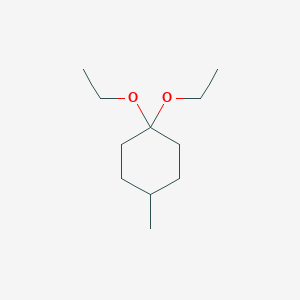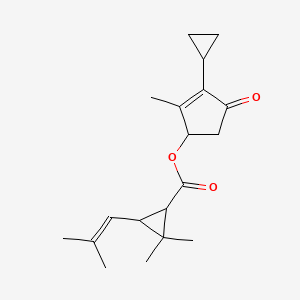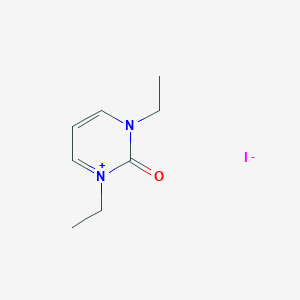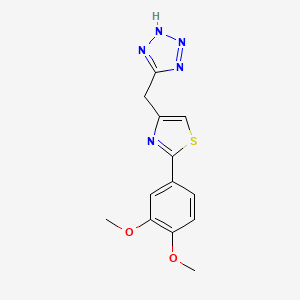
5-Hydroxy-6-nitropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 5-hydroxy-6-nitro- is a heterocyclic organic compound with significant interest in various scientific fields due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- typically involves the nitration of 5-hydroxy-2(1H)-pyridinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 5-hydroxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinone derivatives.
科学研究应用
2(1H)-Pyridinone, 5-hydroxy-6-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites and modulating biological activities. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2(1H)-Pyridinone, 5-hydroxy-: Lacks the nitro group, resulting in different reactivity and biological activity.
2(1H)-Pyridinone, 6-nitro-: Lacks the hydroxy group, affecting its chemical properties and applications.
2(1H)-Pyridinone, 5-amino-6-nitro-: Contains an amino group instead of a hydroxy group, leading to distinct chemical behavior.
Uniqueness
2(1H)-Pyridinone, 5-hydroxy-6-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer specific reactivity patterns and potential applications not observed in its analogs. This combination of functional groups makes it a valuable compound for various scientific and industrial purposes.
属性
CAS 编号 |
54957-72-1 |
|---|---|
分子式 |
C5H4N2O4 |
分子量 |
156.10 g/mol |
IUPAC 名称 |
5-hydroxy-6-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2-4(9)6-5(3)7(10)11/h1-2,8H,(H,6,9) |
InChI 键 |
GXQRXSABDATVEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC(=C1O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
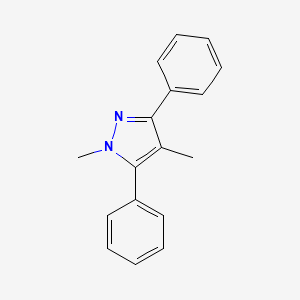
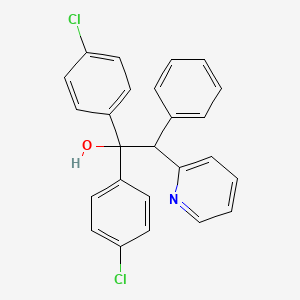
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
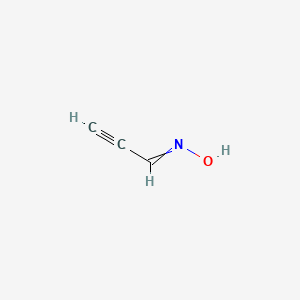
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
